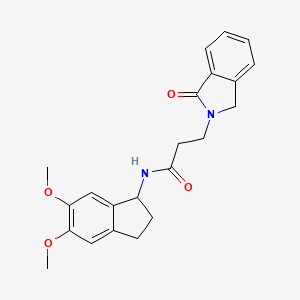
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic organic compound It is characterized by the presence of an indene moiety and an isoindoline moiety, connected via a propanamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multiple steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Isoindoline Moiety: The isoindoline moiety can be synthesized through the reduction of isoindole derivatives.
Coupling Reaction: The two moieties are then coupled using a propanamide linker, often through amide bond formation reactions involving reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (e.g., Cl2, Br2), nucleophiles (e.g., NaOH, NH3), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-1-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Lacks the methoxy groups on the indene moiety.
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Has a butanamide linker instead of a propanamide linker.
Uniqueness
The presence of the methoxy groups on the indene moiety and the specific propanamide linker may confer unique properties to N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, such as altered reactivity, solubility, or biological activity.
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(3-oxo-1H-isoindol-2-yl)propanamide |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-11-14-7-8-18(17(14)12-20(19)28-2)23-21(25)9-10-24-13-15-5-3-4-6-16(15)22(24)26/h3-6,11-12,18H,7-10,13H2,1-2H3,(H,23,25) |
InChI Key |
JITMODSITWNYSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CCN3CC4=CC=CC=C4C3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


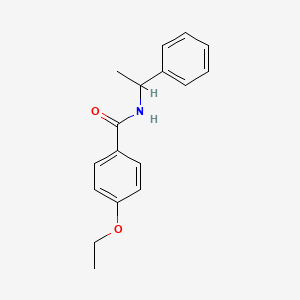
![(2R)-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11022327.png)
![2-(4-hydroxyphthalazin-1-yl)-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B11022334.png)
![N-(4-bromo-2-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B11022342.png)
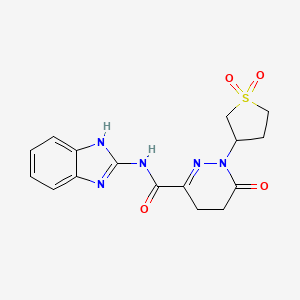
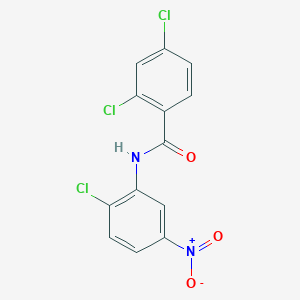
![N-[3-(1H-benzotriazol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B11022367.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B11022371.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B11022381.png)
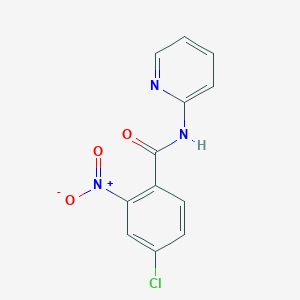
![N-(2-carbamoylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11022392.png)
![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B11022394.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11022401.png)
![methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate](/img/structure/B11022411.png)
